DC-Chol
Overview
Description
DC-Chol, or 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, is a cationic lipid known for its application in gene therapy. It is used for the preparation of liposomes, which are essential in delivering genetic material into cells (Bianco et al., 2003).
Synthesis Analysis
The synthesis of DC-Chol has been improved to involve only two steps, providing better yields. This streamlined approach enhances the feasibility of DC-Chol for broader applications in gene therapy (Bianco et al., 2003).
Molecular Structure Analysis
DC-Chol's molecular structure, characterized by the presence of a cationic head group attached to a cholesterol backbone, facilitates its role in forming liposomes for gene delivery. The specific structure is crucial for its interaction with genetic material and cell membranes, although detailed structural analysis papers were not found in this search.
Chemical Reactions and Properties
DC-Chol is known for its ability to form stable complexes with DNA, aiding in the efficient transfection of mammalian cells. Its chemical properties, particularly its cationic nature, make it suitable for binding to negatively charged DNA and cellular membranes (Gao & Huang, 1991).
Physical Properties Analysis
The physical properties of DC-Chol, such as its ability to form liposomes and interact with biological membranes, are fundamental to its function in gene therapy. These properties are influenced by its amphiphilic nature, but specific studies on its physical properties were not identified in this search.
Chemical Properties Analysis
DC-Chol's chemical properties are centered around its function as a cationic lipid. It efficiently forms complexes with DNA, which is vital for its role in gene therapy. The compound's stability, ability to form liposomes, and low toxicity compared to other agents like Lipofectin are notable chemical properties (Gao & Huang, 1991).
Scientific Research Applications
Gene Therapy
DC-Chol is primarily used in gene therapy as a component of cationic liposomes for efficient transfection of mammalian cells. It facilitates DNA-mediated transfection in various cell types with higher efficiency and lower toxicity compared to other commercial reagents (Gao & Huang, 1991).
Vaccine Adjuvant
DC-Chol-containing liposomes have shown promise as adjuvants for influenza split vaccines. These liposomes can bind robustly to influenza vaccine antigens, inducing strong anti-influenza immune responses in animal models (Guy et al., 2001).
Nanoparticle-Protein Corona Studies
In the context of nanoparticles in biological fluids, DC-Chol has been studied for its role in the formation of a protein corona, particularly in lipid nanoparticles. This is fundamental for understanding the behavior of nanoparticles in vivo, such as in drug delivery systems (Barrán-Berdón et al., 2013).
DNA Adsorption and Lipid Monolayers
DC-Chol has been explored in studies involving the adsorption of DNA on lipid monolayers at air-liquid interfaces. These studies are significant for understanding the interactions between DNA and lipid-based delivery systems (Wu et al., 2006).
Lipid-based Delivery Systems
Research has also focused on the development of DC-Chol-based lipid systems for delivering functional DNA to cells, highlighting its potential in in vivo applications and human gene therapy (Li et al., 1996).
Safety And Hazards
Future Directions
DC-Chol has been widely used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice . It has been suggested that DC-Chol/DOPE cationic liposomes provide an efficient vehicle for the delivery of plasmids into SKnSH and primary neuronal cells compared to DOTAP/DOPE liposomes . In the future, DC-Chol/DOPE liposomes may provide a good non-viral candidate for transfecting primary rat neuronal cells .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOWBSBBDRPDW-PTHRTHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929700 | |
Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DC-Chol | |
CAS RN |
137056-72-5 | |
Record name | 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesteryl N-(2-dimethylaminoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.